2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435226
InChI: InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F
Molecular Formula: C15H22FN3O3
Molecular Weight: 311.35 g/mol

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13435226

Molecular Formula: C15H22FN3O3

Molecular Weight: 311.35 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H22FN3O3
Molecular Weight 311.35 g/mol
IUPAC Name tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3
Standard InChI Key YQWANKJHQHJPSD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, with the following structural features:

  • Piperidine core: A six-membered nitrogen-containing ring.

  • tert-Butyl carbamate: A protective group at the 1-position of piperidine.

  • 5-Fluoropyrimidin-2-yloxymethyl: A fluorinated pyrimidine linked via an ether bond to the piperidine’s 4-position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂FN₃O₃
Molecular Weight311.35 g/mol
Boiling Point418.5 ± 41.0 °C (predicted)
Density1.2 ± 0.1 g/cm³
Flash Point206.9 ± 27.6 °C
SolubilityLow in water; soluble in DMF, THF

Spectroscopic Data

  • SMILES: CC(C)(C)OC(=O)N1CCCCC1COc2ncc(cn2)F

  • InChI Key: YQWANKJHQHJPSD-UHFFFAOYSA-N

  • ¹H NMR (CDCl₃): Peaks at δ 8.80 (s, 1H, pyrimidine-H), 4.05–4.15 (m, 2H, piperidine-CH₂), 1.45 (s, 9H, tert-butyl) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A representative method involves:

  • Alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

    • React with 5-fluoro-2-chloropyrimidine in the presence of NaH/DMF .

    • Yield: ~62% after purification by silica chromatography .

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYieldReference
AlkylationNaH, DMF, 20°C, 24 hr62%
Mitsunobu ReactionDIAD, PPh₃, THF, 0–25°C60%

Challenges in Synthesis

  • Steric hindrance: The tert-butyl group complicates reactions at the piperidine nitrogen.

  • Fluorine stability: Harsh conditions may lead to defluorination .

Pharmaceutical Applications

Role in Tuberculosis Drug Development

  • MenA Inhibition: Analogues of this compound inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in menaquinone biosynthesis in Mycobacterium tuberculosis.

    • IC₅₀: 13–22 µM; GIC₅₀: 8–10 µM .

    • Synergizes with electron transport chain inhibitors, achieving near-sterilization of Mtb in vivo .

Central Nervous System (CNS) Therapeutics

  • Neurotransmitter Reuptake Inhibition: Piperidine derivatives modulate serotonin and norepinephrine transporters, showing promise in treating depression and anxiety .

    • Patent Highlight: Pfizer’s US20070142389 describes analogues as dual reuptake inhibitors with improved blood-brain barrier penetration .

PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
Storage–20°C in inert atmosphere
Spill ManagementAbsorb with silica, ventilate

Future Directions

  • Synthetic Chemistry: Develop catalytic asymmetric routes to access enantiopure forms for CNS drugs .

  • Biological Studies: Evaluate in vivo pharmacokinetics and toxicity profiles for tuberculosis candidates .

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